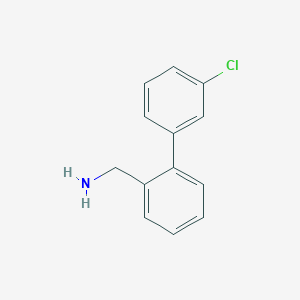![molecular formula C9H13N3O6 B1634444 5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione CAS No. 62600-09-3](/img/structure/B1634444.png)
5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a modified nucleoside derived from uridine, where an amino group replaces the hydroxyl group at the 5’ position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the preparation of 5’-azidouridine, which can be achieved using a Mitsonobu reaction with hydrazoic acid or a reaction of uridine with lithium azide, triphenylphosphine, and carbon tetrabromide . The azide group is then hydrogenated to form 5’-aminouridine. Further protection of the amino group can be done using para-methoxytrityl chloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. biosynthetic methods have been explored, particularly in the context of expanding the structural diversity of compounds like sansanmycin .
化学反応の分析
Types of Reactions: 5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various analogues.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various 5’-substituted uridine derivatives, which have been shown to possess unique biological activities .
科学的研究の応用
5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified nucleosides and nucleotides.
Biology: It plays a role in the study of RNA synthesis and function.
Medicine: this compound and its derivatives have shown potential as antiviral and anticancer agents.
作用機序
The mechanism of action of 5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into RNA, where it can inhibit RNA synthesis and function. The compound exerts its effects by interfering with the function of pyrimidine-containing cofactors and inhibiting the synthesis of RNA . Molecular targets include enzymes involved in RNA synthesis and processing.
類似化合物との比較
5-Hydroxyuridine: Another modified nucleoside with similar inhibitory effects on RNA synthesis.
Showdomycin: An antibiotic with structural similarity to uridine and pseudouridine.
Uniqueness: 5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific modifications at the 5’ position, which confer distinct biological activities.
特性
CAS番号 |
62600-09-3 |
|---|---|
分子式 |
C9H13N3O6 |
分子量 |
259.22 g/mol |
IUPAC名 |
5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2,10H2,(H,11,16,17) |
InChIキー |
YBTWWWIJBCCYNR-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N |
| 2149-76-0 | |
溶解性 |
38.9 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-butyric acid](/img/structure/B1634362.png)


![N-(furan-2-ylmethyl)-1-[(4-methylphenyl)carbamoylamino]cyclohexane-1-carboxamide](/img/structure/B1634365.png)


![6-Methoxy-9H-pyrido[2,3-b]indole](/img/structure/B1634383.png)







